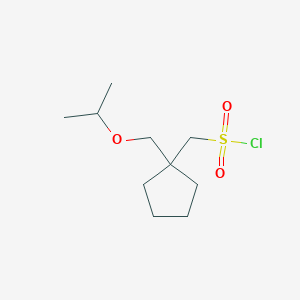
((((Benzyloxy)carbonyl)amino)methyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((Benzyloxy)carbonyl)amino)methyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzyloxycarbonyl-protected amino group. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a benzyloxycarbonyl-protected amine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of ((((Benzyloxy)carbonyl)amino)methyl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and reaction time is essential to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
((((Benzyloxy)carbonyl)amino)methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((((Benzyloxy)carbonyl)amino)methyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are used as enzyme inhibitors. This compound can be employed to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic applications .
Medicine
Boronic acid derivatives have shown potential in medicinal chemistry for the development of drugs targeting specific enzymes. They are particularly useful in the design of protease inhibitors and anticancer agents .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of ((((Benzyloxy)carbonyl)amino)methyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues . The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds and inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in structure but with an ethyl linker instead of a methyl linker.
4-(CBZ-aminomethyl)phenyboronic acid: Another boronic acid derivative with a benzyloxycarbonyl-protected amino group.
Uniqueness
((((Benzyloxy)carbonyl)amino)methyl)boronic acid is unique due to its specific structure, which combines a benzyloxycarbonyl-protected amino group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H12BNO4 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
phenylmethoxycarbonylaminomethylboronic acid |
InChI |
InChI=1S/C9H12BNO4/c12-9(11-7-10(13)14)15-6-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2,(H,11,12) |
Clave InChI |
WMTRYIKYFFMBLQ-UHFFFAOYSA-N |
SMILES canónico |
B(CNC(=O)OCC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)

![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)


![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)



